tert-Butyl 3-cyano-5-isopropylbenzylcarbamate
Overview
Description
“tert-Butyl 3-cyano-5-isopropylbenzylcarbamate” is a chemical compound123. However, there is limited information available about this specific compound. It’s important to note that it may have diverse scientific applications3.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “tert-Butyl 3-cyano-5-isopropylbenzylcarbamate”. However, tert-butyl compounds can be synthesized using various methods45. For instance, tert-butyl alcohol, a related compound, can be derived commercially from isobutane as a coproduct of propylene oxide production6.Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-cyano-5-isopropylbenzylcarbamate” is not readily available. However, related compounds have been studied. For example, the structures of certain tert-butyl derivatives were confirmed by single crystal X-ray diffraction analysis7.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “tert-Butyl 3-cyano-5-isopropylbenzylcarbamate”. However, tert-butyl compounds are known to undergo various chemical reactions89. For instance, tert-butyl alcohol, a related compound, can undergo reactions such as dehydration to form isobutene6.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 3-cyano-5-isopropylbenzylcarbamate” are not readily available. However, related compounds such as tert-butyl alcohol have well-documented properties. For instance, tert-butyl alcohol is a colorless solid, which melts near room temperature and has a camphor-like odor. It is miscible with water, ethanol, and diethyl ether6.Scientific Research Applications
Organic Synthesis Applications
Research has explored the utility of tert-butyl carbamates in organic synthesis, demonstrating their role as intermediates in the preparation of complex molecules. For instance, studies have detailed the preparation and reactions of substituted furans and hexahydroindoles, highlighting the versatility of tert-butyl carbamates in facilitating ring formation and rearrangement reactions (Padwa, Brodney, & Lynch, 2003). These compounds serve as protective groups for amines and alcohols, enabling selective reactions in multi-step synthetic processes.
Biosynthesis Applications
Carbonyl reductase enzymes from Rhodosporidium toruloides have been utilized in the biosynthesis of key intermediates for statin drugs, demonstrating the application of tert-butyl carbamates in biocatalysis (Liu et al., 2018). This study illustrated the enzymatic reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate to produce high yields of a chiral intermediate, showcasing the integration of organic synthesis with biocatalysis for the production of pharmaceutical intermediates.
Material Science Applications
In material science, tert-butyl carbamates have been investigated as precursors for the synthesis of novel materials. For example, the synthesis of anellated carbasugars from (--)-quinic acid using tert-butyl-dimethylsilyl protected intermediates demonstrates the role of these compounds in generating new cyclic structures with potential applications in drug development and materials chemistry (Herrera et al., 2003).
Safety And Hazards
The safety and hazards associated with “tert-Butyl 3-cyano-5-isopropylbenzylcarbamate” are not readily available. However, related compounds such as tert-butyl alcohol and tert-butylamine have documented safety data. For instance, tert-butyl alcohol is irritating to skin or eyes, and high doses can produce a sedative or anesthetic effect13146.
Future Directions
The future directions for “tert-Butyl 3-cyano-5-isopropylbenzylcarbamate” are not readily available. However, given its potential diverse scientific applications3, it could be a valuable tool for innovative research across various scientific fields.
Please note that this information is based on the available resources and there might be more recent studies or data related to “tert-Butyl 3-cyano-5-isopropylbenzylcarbamate” that are not included in this analysis.
properties
IUPAC Name |
tert-butyl N-[(3-cyano-5-propan-2-ylphenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(2)14-7-12(9-17)6-13(8-14)10-18-15(19)20-16(3,4)5/h6-8,11H,10H2,1-5H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCYRLZNISOVJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C#N)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-cyano-5-isopropylbenzylcarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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